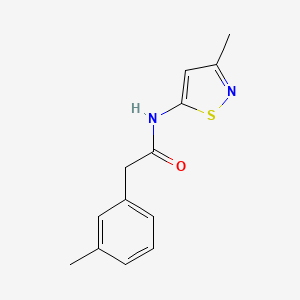![molecular formula C16H24N2O3S B6446213 N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549005-65-2](/img/structure/B6446213.png)
N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide (N-MPCP) is a piperidin-3-yl cyclopropanesulfonamide derivative that has been studied for its potential biomedical applications. N-MPCP has a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic activities. It has also been studied for its ability to inhibit the growth of certain bacteria. In
Wissenschaftliche Forschungsanwendungen
N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been studied for its potential biomedical applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic activities. It has also been studied for its ability to inhibit the growth of certain bacteria. N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been studied for its potential to be used as an anti-cancer drug and as an anti-diabetic agent. It has also been studied for its potential to be used as an anti-inflammatory agent and as an anti-bacterial agent.
Wirkmechanismus
N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been shown to act through a variety of mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are involved in the inflammatory response. Furthermore, it has been shown to inhibit the activity of tyrosine kinases, which are involved in cell proliferation and tumor growth.
Biochemical and Physiological Effects
N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, reduce cell proliferation, inhibit tumor growth, and inhibit the growth of certain bacteria. It has also been shown to reduce blood glucose levels and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several advantages for use in laboratory experiments. It is a relatively simple and cost-effective synthesis method and can be used in a variety of research studies. Additionally, it has a variety of biological activities and can be used to study a variety of biochemical and physiological processes. However, there are some limitations to its use in laboratory experiments. N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a relatively new compound and there is still limited information available on its mechanism of action and potential side effects.
Zukünftige Richtungen
N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has a variety of potential biomedical applications and further research is needed to explore its potential. Possible future directions for research include the development of new synthesis methods for N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, further investigation of its mechanism of action, and the development of new formulations for drug delivery. Additionally, further research is needed to explore the potential side effects of N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide and to identify new potential applications for this compound.
Synthesemethoden
N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can be synthesized in a two-step process. The first step involves the reaction of 3-methoxyphenylmethylchloride and piperidine to form the intermediate N-methylpiperidin-3-ylcyclopropanesulfonamide. This intermediate is then converted to N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide by the addition of sodium sulfite. This synthesis method is simple and cost-effective and has been used for the synthesis of N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide in a variety of research studies.
Eigenschaften
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-21-15-6-2-4-13(10-15)11-18-9-3-5-14(12-18)17-22(19,20)16-7-8-16/h2,4,6,10,14,16-17H,3,5,7-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVLEZXRAOTKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine](/img/structure/B6446138.png)
![N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6446162.png)
![2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6446169.png)
![4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6446170.png)

![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6446183.png)
![1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446185.png)
![4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6446192.png)
![N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446194.png)
![1-(4-methylpiperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446201.png)
![N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6446209.png)
![N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446214.png)

![N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446223.png)